Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate
Description
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate is a substituted isochromene derivative characterized by a fused bicyclic aromatic system with methoxy and ester functional groups. Isochromenes are structural isomers of coumarins, sharing a benzo-fused γ-pyrone core but differing in the orientation of the oxygen atom within the heterocyclic ring. Its synthesis typically involves cyclization reactions of substituted phthalic acid derivatives under controlled conditions. The methoxy groups at positions 6 and 7 enhance electron density in the aromatic system, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
methyl 6,7-dimethoxy-1-oxoisochromene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-16-10-4-7-8(5-11(10)17-2)13(15)19-6-9(7)12(14)18-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZNCNKIMLFQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=COC2=O)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate (CAS No. 66753-79-5) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant studies and data tables.
- Molecular Formula : C13H12O6
- Molecular Weight : 264.23 g/mol
- Structure : The compound features a methoxy-substituted isochromene structure that contributes to its biological activity.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 4 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 16 µg/mL |
The compound showed broad-spectrum activity with the lowest MIC values against E. coli and S. aureus, indicating potential as an antimicrobial agent .
2. Anti-inflammatory Activity
In vitro studies have indicated that this compound can modulate inflammatory pathways. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
| Treatment Concentration | IL-6 Reduction (%) | TNF-α Reduction (%) |
|---|---|---|
| 10 µM | 30% | 25% |
| 50 µM | 50% | 45% |
These findings suggest that the compound may be beneficial in treating inflammatory diseases by inhibiting cytokine production .
3. Cytotoxic Activity
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 | 15.8 |
| A549 | 18.9 |
| HepG2 | 22.0 |
The compound demonstrated significant cytotoxicity against HCT116 cells, suggesting its potential as an anticancer agent .
Case Studies
A notable case study involved the evaluation of the compound's effects in a rodent model of inflammation. The administration of this compound resulted in a marked decrease in paw edema and histological improvements in treated animals compared to controls.
Key Findings:
- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
- Results : Significant reduction in edema (p < 0.01) and decreased inflammatory cell infiltration in tissues.
This study supports the compound's potential for therapeutic applications in inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate has shown potential in medicinal chemistry, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules due to its reactive carboxylate group.
Synthesis Pathways
This compound can be synthesized through various methods involving cyclization reactions and functional group transformations. For example:
- Cyclization Reactions : The compound can be synthesized from simpler precursors through cyclization reactions that form the isoquinoline core structure.
Example Reaction
One synthetic route involves the reaction of 6,7-dimethoxyisochromene with carboxylic acids under acidic conditions to yield the desired methyl ester .
Material Science
In material science, this compound can be explored for its potential use in polymers and coatings due to its unique structural properties.
Potential Applications
The compound's ability to form stable complexes with metal ions may allow it to be used in:
- Catalysts : As a ligand in coordination chemistry.
- Coatings : In developing protective coatings that require UV stability.
Comparison with Similar Compounds
Research Findings and Case Studies
Spectroscopic Differentiation
- IR Spectroscopy : Coumarin 2 shows C=O stretches at 1695 and 1710 cm$^{-1}$, while the methyl isochromene ester would exhibit a single ester C=O stretch near 1720 cm$^{-1}$ .
- MS Data : The molecular ion peak for coumarin 2 is at m/z 190 ([M$^+$]), whereas the methyl isochromene ester would have a higher m/z due to additional methoxy and ester groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

